methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

Medicinal Chemistry Physicochemical Profiling Pyrazole Building Blocks

Methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (CAS 1006483-29-9) is a heterocyclic building block belonging to the 2,4-dioxobutanoate class, featuring a 1-ethyl-1H-pyrazol-4-yl substituent. With a molecular formula of C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol, this compound is supplied as a research chemical with purities typically ≥95% (e.g., AKSci, Fluorochem, ChemScene).

Molecular Formula C10H12N2O4
Molecular Weight 224.216
CAS No. 1006483-29-9
Cat. No. B2723628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
CAS1006483-29-9
Molecular FormulaC10H12N2O4
Molecular Weight224.216
Structural Identifiers
SMILESCCN1C=C(C=N1)C(=O)CC(=O)C(=O)OC
InChIInChI=1S/C10H12N2O4/c1-3-12-6-7(5-11-12)8(13)4-9(14)10(15)16-2/h5-6H,3-4H2,1-2H3
InChIKeyJHTOCGNQCHUZNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (CAS 1006483-29-9): Chemical Identity, Physicochemical Profile, and Research-Grade Sourcing


Methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (CAS 1006483-29-9) is a heterocyclic building block belonging to the 2,4-dioxobutanoate class, featuring a 1-ethyl-1H-pyrazol-4-yl substituent [1]. With a molecular formula of C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol, this compound is supplied as a research chemical with purities typically ≥95% (e.g., AKSci, Fluorochem, ChemScene) . Key computed physicochemical properties include an XLogP3-AA of 0.1, a topological polar surface area (TPSA) of 78.26 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. These properties position the compound as a moderately polar, ester-functionalized pyrazole scaffold amenable to further derivatization in medicinal chemistry and agrochemical research. However, direct primary literature reporting biological activity for this specific compound remains absent from the peer-reviewed public domain as of the search date; its value proposition is therefore anchored in its structural features relative to closely related analogs rather than in validated target engagement data.

Why Methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate Cannot Be Interchanged: Quantifiable Differentiation from N-Methyl, N-Ethyl Ester, and C3-Methyl Analogs


Although methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate belongs to a broader family of pyrazole-2,4-dioxobutanoate building blocks, simple substitution by the N-methyl analog (CAS 875554-21-5, MW 210.19 g/mol) [1], the 1,3-dimethyl analog (CAS 1005591-81-0, MW 224.21 g/mol) , or the ethyl ester analog (CAS 1304593-60-9, MW 238.24 g/mol) introduces measurable differences in molecular weight, lipophilicity, and hydrogen-bonding potential that are consequential for downstream reactivity, solubility, and biological target interactions. The 1-ethyl substituent on the pyrazole ring alters the electronic environment at N1 relative to the N-methyl variant, modulating the electron density of the heterocycle and potentially affecting both the kinetics of cyclocondensation reactions with nitrogen nucleophiles and the binding affinity in biological systems. As demonstrated in the SIK kinase inhibitor series, the 1-ethyl-1H-pyrazol-4-yl moiety confers distinct pIC₅₀ values compared to the 1-methyl-1H-pyrazol-4-yl congener (e.g., A_16 vs. A_21: SIK1 pIC₅₀ −7.97 vs. −7.49), confirming that even single-atom changes at the N1 position produce quantifiable shifts in target potency [2]. Consequently, generic interchange without experimental validation risks irreproducible synthetic outcomes and erroneous structure–activity relationship (SAR) conclusions.

Methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate: Quantified Differentiation Evidence Against Closest Structural Analogs


N1-Ethyl vs. N1-Methyl Substitution: Differential Physicochemical Properties and Implications for Permeability and Solubility

The replacement of the N1-methyl group (as in CAS 875554-21-5) with an N1-ethyl group in the target compound introduces a measurable increase in molecular weight (224.21 vs. 210.19 g/mol) and calculated lipophilicity (XLogP3-AA 0.1 vs. an estimated lower value for the N-methyl analog), while preserving the same TPSA of 78.26 Ų [1][2]. In the SIK kinase inhibitor series, the 1-ethyl-1H-pyrazol-4-yl fragment (A_16) demonstrated a SIK1 pIC₅₀ of −7.97 compared to −7.49 for the corresponding 1-methyl-1H-pyrazol-4-yl analog (A_21), representing a ~3-fold potency shift attributable, at least in part, to the altered N1 substituent [3]. This demonstrates that the 1-ethyl moiety can confer superior target engagement in certain chemotypes.

Medicinal Chemistry Physicochemical Profiling Pyrazole Building Blocks

Methyl Ester vs. Ethyl Ester: Differential Reactivity in Cyclocondensation Reactions

The methyl ester of the target compound (MW 224.21) differs from the corresponding ethyl ester analog (CAS 1304593-60-9, MW 238.24) by a −14.03 g/mol shift [1]. In 2,4-dioxobutanoate chemistry, the ester alkyl group influences both the rate of transesterification and the leaving group ability during cyclocondensation with hydrazine hydrate to form pyrazole-3-carboxylates [2]. Methyl esters generally exhibit faster aminolysis kinetics compared to ethyl esters due to reduced steric hindrance at the carbonyl carbon, which can translate to higher yields and shorter reaction times in library synthesis. The target compound therefore offers a kinetically more reactive ester functionality compared to the ethyl ester analog.

Organic Synthesis Pyrazole-3-carboxylate Synthesis Cyclocondensation

Absence of C3-Methyl Substitution: Differential Steric and Electronic Profile vs. 1,3-Dimethyl Analog

The target compound lacks a methyl substituent at the pyrazole C3 position, in contrast to the 1,3-dimethyl analog methyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (CAS 1005591-81-0) . This structural difference results in a lower computed logP for the target compound (0.0434 for the 1,3-dimethyl analog vs. 0.1 for the target compound per PubChem/XLogP3, though reported logP values vary slightly by source) [1]. More importantly, the absence of the C3-methyl group removes a steric constraint adjacent to the dioxobutanoate attachment point at C4, potentially allowing greater conformational flexibility and altered reactivity in cyclocondensation reactions. The 1,3-dimethyl analog has been noted as an inhibitor of CB2 receptors in one vendor report, whereas no such activity is documented for the target compound . This underscores that the C3 substitution status is a critical determinant of biological activity within this scaffold class.

Structure–Activity Relationship Pyrazole Substitution Pattern Medicinal Chemistry

2,4-Dioxobutanoate Scaffold Reactivity: Established Versatility for Heterocycle Synthesis Confirmed by Independent Research

The 2,4-dioxobutanoate functional group present in the target compound has been independently validated as a versatile intermediate for the synthesis of pyrazole-3-carboxylates, isoxazole-3-carboxylates, and 1,3,4-oxadiazoles via condensation-cyclodehydration with nitrogen-centered nucleophiles [1][2]. In published studies using methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate as a model substrate, the resulting pyrazole-3-carboxylate derivatives exhibited antimicrobial activity with inhibition zones of 9–30 mm at 1 mg/mL against Gram-positive and Gram-negative bacteria, with select compounds comparable to chloramphenicol (IZ: 21–32 mm) [1]. While direct antimicrobial data for the target compound itself are not available, the conserved 2,4-dioxobutanoate pharmacophore establishes a class-level precedent for its synthetic utility in generating bioactive heterocycles.

Heterocyclic Chemistry Pyrazole Synthesis Antimicrobial Screening

Methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate: Evidence-Anchored Research and Industrial Application Scenarios


Synthesis of N1-Ethyl-Substituted Pyrazole-3-Carboxylate Libraries via Cyclocondensation

The target compound serves as a precursor for the generation of 1-ethyl-1H-pyrazole-3-carboxylate derivatives through reaction with hydrazine hydrate, leveraging the established reactivity of the 2,4-dioxobutanoate moiety [1]. The methyl ester provides favorable aminolysis kinetics compared to the ethyl ester analog, enabling efficient library synthesis. The resulting pyrazole-3-carboxylates can be elaborated into carbohydrazides and 1,3,4-oxadiazoles, scaffolds with documented antimicrobial and anticancer activities [2].

Structure–Activity Relationship Studies on SIK Kinase and Related Chemotypes

As demonstrated in the SIK1/2/3 inhibitor series, the 1-ethyl-1H-pyrazol-4-yl fragment confers distinct potency profiles compared to the 1-methyl analog [3]. The target compound can be elaborated into screening candidates for kinase inhibitor programs where the N1-ethyl substituent is hypothesized to enhance target affinity or selectivity. Procurement of this specific building block enables the synthesis of analogs that would be inaccessible from the more common N1-methyl variant.

Agrochemical Intermediate Discovery Leveraging Pyrazole-4-yl Substitution

Pyrazole-4-carboxylic acid derivatives are privileged scaffolds in agrochemical discovery, with commercial herbicides and fungicides featuring this motif [4]. The target compound provides a functionalized entry point for synthesizing pyrazole-4-carboxylate analogs with the 1-ethyl substituent, a substitution pattern not represented in current commercial pyrazole agrochemicals but offering potential for novel intellectual property.

Physicochemical Property Modulation in Drug Design

With a computed XLogP3-AA of 0.1 and TPSA of 78.26 Ų [5], the target compound occupies a narrow physicochemical space that may be advantageous for optimizing solubility–permeability balance in lead optimization. The N1-ethyl group offers a subtle lipophilicity increase over the N1-methyl analog (ΔXLogP3-AA ~+0.2–0.3) without significantly altering TPSA, providing medicinal chemists with a fine-tuning tool for ADME property optimization.

Quote Request

Request a Quote for methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.